molecular formula C12H14N2O B2886613 2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 29211-43-6

2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2886613
CAS No.: 29211-43-6
M. Wt: 202.257
InChI Key: DXQSVRLYPGKQNS-UHFFFAOYSA-N
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Description

2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is an organic compound with the molecular formula C12H14N2O. It belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent alkylation with propyl bromide. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization and alkylation steps .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds .

Scientific Research Applications

2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activities such as anti-inflammatory and analgesic properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-Ethyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-Acetyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 5-position and the phenyl group at the 2-position differentiates it from other pyrazolones and contributes to its unique reactivity and biological activity .

Properties

IUPAC Name

2-phenyl-5-propyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-6-10-9-12(15)14(13-10)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQSVRLYPGKQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29211-43-6
Record name 1-phenyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one
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